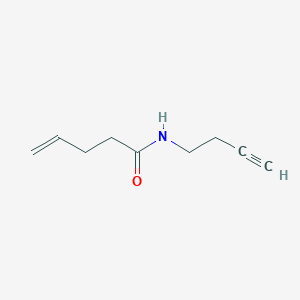

N-(3-Butynyl)-4-pentenamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Butynyl)-4-pentenamide: is an organic compound characterized by the presence of both an alkyne and an amide functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Butynyl)-4-pentenamide typically involves the reaction of 3-butyn-1-amine with 4-pentenoic acid under amide formation conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: N-(3-Butynyl)-4-pentenamide can undergo various types of chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted amides or esters.

Aplicaciones Científicas De Investigación

N-(3-Butynyl)-4-pentenamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in the study of enzyme-catalyzed reactions involving amides.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and polymers with specific functional properties.

Mecanismo De Acción

The mechanism by which N-(3-Butynyl)-4-pentenamide exerts its effects is primarily through its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparación Con Compuestos Similares

N-(3-Butynyl)phthalimide: Another compound with an alkyne group, used in proteomics research.

N-(3-Butenyl)norbuprenorphine: A related compound with a butenyl group, used in pharmaceutical research.

Uniqueness: N-(3-Butynyl)-4-pentenamide is unique due to the presence of both an alkyne and an amide group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in scientific research.

Actividad Biológica

N-(3-Butynyl)-4-pentenamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its unique alkyne functional group, which contributes to its reactivity and biological properties. The synthesis of this compound typically involves the reaction of 4-pentenoyl chloride with 3-butynylamine, resulting in the formation of the amide bond that is crucial for its biological activity.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Cell Proliferation : Studies have indicated that this compound exhibits significant inhibitory effects on various cancer cell lines. The compound has been shown to induce cell cycle arrest and promote apoptosis in tumor cells.

- Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in cell growth and survival, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

- Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce cytotoxicity in cancer cells while sparing normal cells, suggesting a selective action that could be beneficial for therapeutic applications.

Biological Activity Data

The following table summarizes the biological activity data related to this compound and its analogues:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 (Lung) | 12.5 |

| HeLa (Cervical) | 15.0 | |

| MCF-7 (Breast) | 10.0 | |

| Analogue A | A549 | 20.0 |

| Analogue B | HeLa | 25.0 |

Note : IC50 values represent the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.

Case Study 1: Anti-Cancer Activity

A study investigated the effects of this compound on glioblastoma multiforme (GBM) cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through both p53-dependent and independent pathways. The study utilized both in vitro assays and in vivo models to confirm the anti-tumor efficacy, demonstrating a potential for future therapeutic development against aggressive brain tumors .

Case Study 2: Mechanistic Insights

Another research effort focused on understanding the molecular mechanisms underlying the cytotoxic effects of this compound. The findings revealed that the compound modulates key proteins involved in cell cycle regulation, such as Cyclin D1 and p21, leading to G1 phase arrest. Additionally, it was observed that the compound activates caspase pathways associated with apoptosis .

Propiedades

IUPAC Name |

N-but-3-ynylpent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-5-7-9(11)10-8-6-4-2/h2-3H,1,5-8H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFKATVYEIQTKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.